C19H15Cl3N2O5
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Overview
Description
The compound with the molecular formula C19H15Cl3N2O5 Clenbuterol hydrochloride . It is a sympathomimetic amine used primarily as a bronchodilator and decongestant. Clenbuterol hydrochloride is commonly used to treat breathing disorders such as asthma. It is also known for its off-label use as a performance-enhancing drug due to its anabolic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clenbuterol hydrochloride is synthesized through a multi-step process involving the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The final product is obtained by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of Clenbuterol hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets pharmaceutical standards. The production process includes rigorous quality control measures to ensure the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Research studies utilize it to understand its effects on cellular metabolism and muscle growth.
Medicine: It is studied for its potential therapeutic applications in treating respiratory disorders and muscle wasting diseases.
Industry: It is used in the development of veterinary medicines and as a growth promoter in livestock (though its use in food-producing animals is banned in many countries due to safety concerns)
Mechanism of Action
Clenbuterol hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the body. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchi, making it easier to breathe. Additionally, it promotes lipolysis and increases metabolic rate, contributing to its anabolic effects .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Terbutaline: Similar in function, used to treat asthma and other respiratory conditions.
Ephedrine: A sympathomimetic amine with bronchodilator and stimulant properties
Uniqueness
Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other beta-2 adrenergic agonists. Its anabolic properties also distinguish it from similar compounds, making it a subject of interest in both medical and non-medical contexts .
Properties
Molecular Formula |
C19H15Cl3N2O5 |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2,4-dichlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H15Cl3N2O5/c1-28-16-5-3-11(21)7-14(16)23-18(27)19(9-17(25)26)8-15(24-29-19)12-4-2-10(20)6-13(12)22/h2-7H,8-9H2,1H3,(H,23,27)(H,25,26)/t19-/m0/s1 |
InChI Key |
REDJMZAMEQYBRT-IBGZPJMESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=C(C=C(C=C3)Cl)Cl)CC(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=C(C=C(C=C3)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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